1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene
Description
1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene is a substituted benzene derivative characterized by an ethyl group at the 1-position and a 2-(4-ethylphenyl)ethyl group at the 4-position. The structure consists of two benzene rings connected via a flexible ethyl (-CH₂-CH₂-) linker, with each aromatic ring bearing an ethyl substituent. This compound belongs to a broader class of diarylalkanes, which are studied for their applications in materials science and pharmaceuticals.
Properties
CAS No. |
51526-06-8 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-ethyl-4-[2-(4-ethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H22/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
HHRXQMMXINWQCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperature and pressure.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions where electrophiles replace hydrogen atoms on the ring.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related diaryl derivatives, focusing on variations in substituents, linkage types (e.g., ethyl vs. ethynyl), and functional groups. Key examples include:
Structural and Functional Variations
1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene (CAS 63221-88-5) Substituents: Ethyl (position 1), 4-methoxyphenyl (position 4). Linkage: Rigid ethynyl (-C≡C-). Properties: Higher rigidity due to triple bond; melting point = 74°C, boiling point = 153°C .
1-Ethyl-4-[(4-n-propylphenyl)ethynyl]benzene (CAS 102225-55-8) Substituents: Ethyl (position 1), 4-n-propylphenyl (position 4). Linkage: Ethynyl. Properties: Molecular weight = 248.36 g/mol; purity ≥99% . Applications: Liquid crystal monomer for display technologies.
trans-1-[(4-Ethylphenyl)ethynyl]-4-(4-propylcyclohexyl)benzene (CAS 107949-21-3)
- Substituents : Ethyl (position 1), trans-4-propylcyclohexyl (position 4).
- Linkage : Ethynyl.
- Properties : Molecular weight = 330.51 g/mol; density = 1.01 g/cm³ .
- Applications : High-performance liquid crystals due to thermal stability and mesophase behavior.
4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene (CAS 145698-42-6)
- Substituents : Ethyl (position 1), 3,4-difluorophenyl (position 4).
- Linkage : Ethynyl.
- Properties : Enhanced polarity due to fluorine atoms; molecular weight = 242.27 g/mol .
Key Differences and Trends
- Substituent Effects :
- Alkyl chains (e.g., propyl, hexyl) increase hydrophobicity and molecular weight, affecting phase transitions.
- Electron-withdrawing groups (e.g., -F) enhance polarity and intermolecular interactions.
- Applications : Ethynyl derivatives dominate in liquid crystal applications due to their rigid, linear structures, whereas ethyl-linked compounds may find use in flexible organic materials or as synthetic intermediates.
Data Tables
Table 1: Comparative Analysis of Structural Analogues
Biological Activity
1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene, a compound with the molecular formula CH, is of interest in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CH |
| Molecular Weight | 226.36 g/mol |
| Melting Point | 71-74 °C |
| Boiling Point | 135-136 °C (1 mmHg) |
Structure
The structure of this compound features an ethyl group attached to a benzene ring, which is further substituted with a phenyl group. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.
This compound exhibits biological activities that can be attributed to its interactions with specific proteins and enzymes. The following mechanisms have been identified:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : DPP-IV is involved in glucose metabolism and has been targeted for diabetes treatment. Compounds similar in structure have shown potential in inhibiting DPP-IV, suggesting that this compound may also possess this activity .
- Antimicrobial Properties : Some studies indicate that compounds with similar structures exhibit antimicrobial activity against various pathogens, which may extend to this compound as well.
Efficacy Against Biological Targets
Research has shown variable efficacy of structurally related compounds against protozoan parasites such as Plasmodium falciparum and Trypanosoma cruzi. While specific data on this compound is limited, it is hypothesized that its structural characteristics may confer similar anti-parasitic properties.
Study 1: DPP-IV Inhibition
In a recent study focusing on DPP-IV inhibitors, several compounds were synthesized and evaluated for their inhibitory activities. The findings suggested that modifications to the ethyl and phenyl groups could enhance DPP-IV inhibition, indicating a potential pathway for optimizing the efficacy of this compound .
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of a series of ethyl-substituted benzene derivatives. The results indicated promising activity against gram-positive and gram-negative bacteria. Although direct testing on this compound was not performed, its structural similarity suggests potential efficacy .
Study 3: Toxicological Assessments
Toxicological evaluations have highlighted the importance of assessing the safety profile of new compounds. For related compounds, high protein binding and metabolic stability were observed, which are critical factors in drug development. Further studies are needed to evaluate these parameters for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
